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Compound of Interest

Compound Name: Fmoc-3-iodo-L-tyrosine

Cat. No.: B557362 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-3-iodo-L-tyrosine, a critical

reagent for researchers, scientists, and professionals in drug development. This document

outlines its chemical properties, applications in peptide synthesis, and its role in neuroscience

research, complete with detailed experimental protocols and pathway diagrams.

Core Compound Specifications
Fmoc-3-iodo-L-tyrosine is a derivative of the amino acid tyrosine, featuring a

fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification is essential for its

application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery

and proteomics. The introduction of an iodine atom to the tyrosine ring offers unique properties

for advanced biochemical studies.
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Property Value Citations

CAS Number 134486-00-3 [1][2][3][4]

Molecular Weight 529.3 g/mol [1][5][6]

Molecular Formula C₂₄H₂₀INO₅ [1][5][6]

Appearance White to off-white powder [1]

Purity ≥ 97.5% (HPLC) [1]

Optical Rotation [a]D20 = -11 ± 2º (c=1 in DMF) [1]

Storage Conditions Store at 0-8 °C [1]

Synonyms
Fmoc-3-I-L-Tyr-OH, Fmoc-L-

Tyr(3-I)-OH
[1][3]

Applications in Research and Development
Fmoc-3-iodo-L-tyrosine is a versatile tool with significant applications in several research

areas:

Peptide Synthesis: It serves as a crucial building block in the synthesis of peptides. The

Fmoc group provides a base-labile protecting group for the amine, allowing for the stepwise

addition of amino acids in a controlled manner during solid-phase peptide synthesis.[7][8]

Drug Discovery: The unique structure of this compound, with the incorporated iodine atom,

enhances its utility in developing biologically active compounds. It is particularly valuable for

structure-activity relationship (SAR) studies, aiding in the design of novel pharmaceuticals.[1]

Neuroscience Research: 3-Iodo-L-tyrosine is a known inhibitor of tyrosine hydroxylase, the

rate-limiting enzyme in the synthesis of catecholamines like dopamine.[9][10] This property

makes it an invaluable tool for studying dopamine depletion and its effects on neuronal

signaling, with implications for research in Parkinson's disease and other neurological

disorders.[10]

Molecular Imaging: Peptides containing 3-iodotyrosine can be readily labeled with

radioactive iodine isotopes. These radiolabeled peptides are used as probes in in-vivo
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imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and

Positron Emission Tomography (PET).[11]

Experimental Protocols
General Protocol for Incorporation of Fmoc-3-iodo-L-
tyrosine in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for the incorporation of Fmoc-3-iodo-L-tyrosine into a

peptide chain using a standard Fmoc/tBu strategy on a resin support.

Materials:

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

Fmoc-3-iodo-L-tyrosine

N,N-Dimethylformamide (DMF), peptide synthesis grade

Deprotection solution: 20% (v/v) piperidine in DMF

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

Washing solvents: Dichloromethane (DCM), Methanol

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

water)

Fritted syringe or automated peptide synthesizer

Methodology:

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection: The DMF is drained, and the deprotection solution (20% piperidine in

DMF) is added to the resin. The mixture is agitated for 10-20 minutes to remove the Fmoc
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group from the N-terminus of the growing peptide chain. The resin is then washed thoroughly

with DMF to remove residual piperidine.[12]

Coupling of Fmoc-3-iodo-L-tyrosine:

In a separate vial, dissolve Fmoc-3-iodo-L-tyrosine (typically 3-5 equivalents relative to

the resin loading) and an activating agent like HBTU in DMF.

Add a base, such as DIPEA, to the amino acid solution to neutralize the salt and activate

the carboxyl group.

Add the activated Fmoc-3-iodo-L-tyrosine solution to the deprotected resin.

The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of

the reaction can be monitored using a ninhydrin test.

Washing: After the coupling step, the resin is thoroughly washed with DMF to remove excess

reagents and byproducts.

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each

subsequent amino acid to be added to the peptide sequence.

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is

removed using the deprotection solution.

Cleavage and Side-Chain Deprotection: The resin is washed with DCM and dried. The

cleavage cocktail is then added to the resin to cleave the peptide from the solid support and

remove any acid-labile side-chain protecting groups. This reaction is typically carried out for

2-3 hours.[12]

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage

cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation and

can be purified using techniques such as reverse-phase high-performance liquid

chromatography (RP-HPLC).

Signaling Pathway and Mechanism of Action
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Fmoc-3-iodo-L-tyrosine, after removal of the Fmoc protecting group, can be utilized to study

the dopamine synthesis pathway. The core molecule, 3-iodo-L-tyrosine, acts as an inhibitor of

tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, which is

the rate-limiting step in the biosynthesis of dopamine.[4][9] By inhibiting this crucial step, 3-

iodo-L-tyrosine effectively depletes the levels of dopamine in neuronal systems.

Dopamine Biosynthesis

Inhibition
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 Tyrosine Hydroxylase (TH)
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 DOPA Decarboxylase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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